Iohexol
Overview
Description
Iohexol is a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging. It is known for its low osmolality and low systemic toxicity, making it a preferred choice for various radiographic procedures. This compound is commonly used in computed tomography (CT) scans, angiography, and myelography to enhance the visibility of internal body structures .
Mechanism of Action
Target of Action
Iohexol is an effective non-ionic, water-soluble contrast agent . The primary targets of this compound are body structures that contain iodine .
Mode of Action
This compound works by blocking X-rays as they pass through the body . The degree of opacity produced by this compound is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the X-rays . After intrathecal administration into the subarachnoid space, diffusion of this compound in the cerebrospinal fluid (CSF) allows the visualization of the subarachnoid spaces of the head and spinal canal .
Biochemical Pathways
Its primary function is to enhance the contrast in radiographic images by blocking X-rays . It’s worth noting that this compound and other iodinated x-ray contrast media can often remain unchanged after entering the environment or they are transformed into many different by-products in complex physical, chemical, and biological processes .
Pharmacokinetics
This compound is absorbed from cerebrospinal fluid (CSF) into the bloodstream and is eliminated by renal excretion . No significant metabolism, deiodination, or biotransformation occurs . The apparent volume of distribution of this compound is 0.27 L/kg, indicating distribution in the extracellular water . Plasma clearance of this compound has become a pivotal metric to quantify glomerular filtration rate (GFR) in clinical practice and in research since this compound is almost exclusively eliminated by the kidneys .
Result of Action
The primary result of this compound’s action is the enhanced visualization of body structures in radiographic procedures . It’s important to note that non-ionic radiocontrast agents like this compound are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Action Environment
This compound is used in a variety of environments, including medical imaging for radiological visualization of a variety of anatomic structures . It is given by mouth, injection into a vein, or into a body cavity . The osmolality of this compound ranges from 322 mOsm/kg—approximately 1.1 times that of blood plasma—to 844 mOsm/kg, almost three times that of blood . Despite this difference, this compound is still considered a low-osmolality contrast agent . The environment in which this compound is used can influence its action, efficacy, and stability. For instance, the presence of other drugs can potentially interact with this compound, affecting its pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iohexol involves multiple steps, starting with the iodination of isophthalic acid derivatives. The key steps include:
Iodination: 5-amino-2,4,6-triiodoisophthalic acid dichloride is prepared by iodinating isophthalic acid.
Amidation: The iodinated compound is then reacted with N,N-dimethylacetamide and acetyl chloride to form an intermediate.
Hydroxylation: The intermediate is further reacted with 3-amino-1,2-propanediol in the presence of a base to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
Combining reactants: 5-amino-2,4,6-triiodoisophthalic acid dichloride, acetyl chloride, and N,N-dimethylacetamide are combined to form a reaction mixture.
Maintaining reaction conditions: The reaction mixture is maintained under controlled conditions to ensure complete reaction.
Isolation and purification: The final product, this compound, is isolated by precipitation and purified using ion-exchange resins to remove impurities
Chemical Reactions Analysis
Types of Reactions
Iohexol primarily undergoes substitution reactions due to the presence of iodine atoms. It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: this compound can react with nucleophiles, leading to the substitution of iodine atoms.
Oxidation reactions: Strong oxidizing agents can oxidize this compound, leading to the formation of deiodinated products.
Reduction reactions: Reducing agents can reduce this compound, affecting the iodine atoms and altering its structure
Major Products Formed
The major products formed from these reactions include deiodinated derivatives and other polar by-products, depending on the reaction conditions .
Scientific Research Applications
Iohexol has a wide range of applications in scientific research, including:
Chemistry: Used as a contrast agent in various analytical techniques to enhance the visibility of chemical structures.
Biology: Employed in cell imaging and tracking studies to visualize cellular processes.
Medicine: Widely used in diagnostic imaging procedures such as CT scans, angiography, and myelography to improve the clarity of images.
Industry: Utilized in the development of new imaging technologies and contrast agents
Comparison with Similar Compounds
Iohexol is compared with other non-ionic iodinated contrast agents such as ioversol and iodixanol. These compounds share similar properties but differ in their osmolality, toxicity, and specific applications:
Ioversol: Similar to this compound but has a slightly different chemical structure, leading to variations in its use and side effects.
Iodixanol: Known for its iso-osmolality, making it suitable for patients with higher risk of adverse reactions.
This compound stands out due to its low osmolality and low systemic toxicity, making it a preferred choice for a wide range of imaging procedures .
Properties
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHXOOBQLCIOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023157 | |
Record name | Iohexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of iohexol in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, iohexol makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs. | |
Record name | Iohexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66108-95-0 | |
Record name | Iohexol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66108-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iohexol [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066108950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iohexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iohexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iohexol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOHEXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4419T9MX03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-180 °C, 174 - 180 °C | |
Record name | Iohexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Iohexol has the molecular formula C19H27I3N2O9 and a molecular weight of 777.11 g/mol.
A: this compound primarily distributes within the extracellular fluid compartment. [] Studies have shown that its volume of distribution is approximately 0.27 L/kg, indicating limited distribution beyond the extracellular space. []
A: this compound is predominantly eliminated through glomerular filtration, meaning it is excreted unchanged in the urine. [] Studies have shown near complete urinary recovery (100%) within 24 hours post-injection. []
A: Studies using simultaneous administration of this compound and chromium-51 (51Cr)-EDTA, a marker of GFR, have indicated that this compound does not significantly alter GFR. []
A: Yes, this compound clearance has been validated as a reliable measure of GFR in patients with varying degrees of renal impairment, including those with severe chronic renal failure. [, ]
ANone: this compound clearance offers several advantages over traditional methods like inulin clearance or creatinine-based estimations. These include:
- Accuracy: this compound clearance closely aligns with the gold standard inulin clearance, providing an accurate measure of GFR. [, ]
- Safety: this compound exhibits low toxicity and minimal side effects, making it safe for use in a wide range of patients. [, ]
- Convenience: Plasma clearance protocols using this compound eliminate the need for urine collection, enhancing patient comfort. [, ]
- Cost-effectiveness: this compound is readily available and relatively inexpensive compared to some other GFR markers. [, ]
A: Studies have shown excellent correlation between slope clearance and single-sample clearance techniques using this compound, particularly when a late plasma sample is used (e.g., 24 hours post-injection). [] This holds true even for patients with low GFR (<20 ml/min). []
A: Yes, this compound clearance has been explored as a method for GFR assessment in critically ill patients, particularly those with augmented renal creatinine clearance, where traditional creatinine-based estimations may be inaccurate. [, ]
A: In a study comparing this compound to Iopamidol in low-risk outpatients undergoing CT scans, both agents showed minimal impact on renal function. While this compound was associated with a slightly higher increase in mean serum creatinine from baseline, this difference was deemed clinically insignificant. []
A: this compound is generally considered safe for use in humans when administered appropriately. [] Studies have demonstrated a low incidence of adverse effects, particularly when compared to older, ionic contrast agents. [, ]
A: While generally safe, this compound can cause adverse effects in some individuals, although they are typically mild and transient. [, ]
A: Yes, caution is advised when administering this compound to patients with a history of allergy to contrast media, severe renal impairment, or certain thyroid conditions. [, ] Premedication with steroids may be considered in high-risk individuals. []
A: While this compound is generally safe for myelography in dogs, seizures have been reported as a potential complication. [] Factors associated with an increased risk of seizures include:
- Injection Site: Cerebellomedullary injections carry a significantly higher risk of seizures compared to lumbar injections. []
- Total Volume: Administering larger total volumes of this compound has been linked to a higher seizure prevalence, even when the dosage per body weight remains constant. []
- Dog Weight: Larger dogs (>20 kg) may be more susceptible to seizures, potentially due to the larger volumes of contrast agent administered relative to their cerebrospinal fluid (CSF) volume. []
A: While this compound vials are typically designated for single use, research suggests that multiple withdrawals using a strict aseptic technique do not significantly increase the risk of contamination. [] This is particularly relevant in situations of drug shortages where resource conservation is crucial.
A: Although this compound exhibits some antimicrobial activity, bacteria can still survive in the media, particularly at lower concentrations. []
ANone: this compound is widely used as a contrast agent in various radiological procedures, including:
- Computed Tomography (CT): this compound enhances the visibility of internal organs and structures during CT scans, aiding in the diagnosis of various conditions. [, , ]
- Excretory Urography: this compound helps visualize the urinary tract, including the kidneys, ureters, and bladder, during x-ray examinations. []
- Angiography: this compound is injected into blood vessels to improve their visualization during x-ray imaging, aiding in the diagnosis of vascular diseases. [, ]
- Myelography: this compound is injected into the spinal canal to visualize the spinal cord and nerve roots, helping diagnose spinal conditions. []
A: Yes, this compound has been successfully used as an alternative to barium sulfate in radiographic studies of the avian gastrointestinal tract. [] Advantages of using this compound in this setting include:
- Rapid Transit Time: this compound moves through the avian gastrointestinal tract faster than barium sulfate, allowing for quicker examination times. []
- Good Opacification: When administered undiluted or diluted 1:1 with water, this compound provides comparable opacification to barium sulfate, enabling clear visualization of gastrointestinal structures. []
A: A study comparing low-concentration Iodixanol 270 to this compound 350 in patients with CABGs undergoing CCTA found that Iodixanol 270 provided comparable image quality, particularly for evaluating arterial graft vessels. [] This suggests that low-concentration Iodixanol 270 may be a viable alternative to this compound 350 in this patient population.
ANone: Various analytical methods have been employed for quantifying this compound concentrations, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV), is a commonly used technique for measuring this compound levels in plasma and serum. [, , , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for this compound quantification. [, ]
- X-ray fluorescence analysis: This technique has been utilized to measure this compound concentrations in both plasma and urine samples. []
A: HPLC methods for this compound analysis have demonstrated good precision and accuracy. [, ] Furthermore, the availability of external proficiency testing programs, such as the one operated by Equalis AB, allows for interlaboratory standardization and quality control. [, ]
A: In a study comparing the two methods, the this compound test showed a stronger correlation with both endoscopic and clinical disease activity indices in IBD patients compared to the lactulose-mannitol ratio. [] This suggests that the this compound test might be a more sensitive marker for assessing disease activity in this population.
A: Research has demonstrated the successful use of this compound as a contrast agent in high-resolution computed tomography (HRCT) imaging to identify actively conducting xylem vessels in woody plants. [] This approach provides valuable insights into plant hydraulics and water transport mechanisms.
A: Yes, research has explored the use of biogenic palladium nanoparticles hosted in anaerobic granular sludge (Pd-AGS) as a novel strategy for degrading this compound in contaminated water. [] This approach shows promise for the remediation of water sources polluted with contrast agents.
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